1,8-Diazaspiro[4.5]decane-1-carboxylic acid,8-(phenylmethyl)-, 1,1-dimethylethyl ester 1,8-Diazaspiro[4.5]decane-1-carboxylic acid,8-(phenylmethyl)-, 1,1-dimethylethyl ester
Brand Name: Vulcanchem
CAS No.: 928034-31-5
VCID: VC16478249
InChI: InChI=1S/C20H30N2O2/c1-19(2,3)24-18(23)22-13-7-10-20(22)11-14-21(15-12-20)16-17-8-5-4-6-9-17/h4-6,8-9H,7,10-16H2,1-3H3
SMILES:
Molecular Formula: C20H30N2O2
Molecular Weight: 330.5 g/mol

1,8-Diazaspiro[4.5]decane-1-carboxylic acid,8-(phenylmethyl)-, 1,1-dimethylethyl ester

CAS No.: 928034-31-5

Cat. No.: VC16478249

Molecular Formula: C20H30N2O2

Molecular Weight: 330.5 g/mol

* For research use only. Not for human or veterinary use.

1,8-Diazaspiro[4.5]decane-1-carboxylic acid,8-(phenylmethyl)-, 1,1-dimethylethyl ester - 928034-31-5

Specification

CAS No. 928034-31-5
Molecular Formula C20H30N2O2
Molecular Weight 330.5 g/mol
IUPAC Name tert-butyl 8-benzyl-1,8-diazaspiro[4.5]decane-1-carboxylate
Standard InChI InChI=1S/C20H30N2O2/c1-19(2,3)24-18(23)22-13-7-10-20(22)11-14-21(15-12-20)16-17-8-5-4-6-9-17/h4-6,8-9H,7,10-16H2,1-3H3
Standard InChI Key HOENQQSYMLKEEX-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCC12CCN(CC2)CC3=CC=CC=C3

Introduction

Structural and Nomenclatural Overview

Core Architecture and Functional Groups

The compound’s structure features a spirocyclic core where two nitrogen atoms are embedded within a fused bicyclic system. The spiro junction at the 4,5-position of the decane ring creates a rigid three-dimensional geometry, which is critical for its interactions with biological targets . The 1-carboxylic acid group is esterified with a tert-butyl moiety (C(CH3)3\text{C}(\text{CH}_3)_3), while the 8-position is substituted with a benzyl group (CH2C6H5\text{CH}_2\text{C}_6\text{H}_5). This combination of hydrophobic (tert-butyl, benzyl) and polar (carboxylic ester) functionalities enhances its solubility profile and binding versatility .

Systematic and Common Nomenclature

The IUPAC name, 1,8-Diazaspiro[4.5]decane-1-carboxylic acid,8-(phenylmethyl)-, 1,1-dimethylethyl ester, systematically describes its structure. Alternative designations include tert-butyl 1-benzyl-1,8-diazaspiro[4.5]decane-8-carboxylate, reflecting its ester and benzyl substitutions . The CAS registry number 928034-31-5 serves as a unique identifier across databases and commercial catalogs .

Physicochemical Properties

Molecular and Spectroscopic Data

The compound’s molecular formula C20H30N2O2\text{C}_{20}\text{H}_{30}\text{N}_{2}\text{O}_{2} corresponds to a molecular weight of 330.46 g/mol . Key spectral characteristics include:

  • IR Spectroscopy: Strong absorption bands at ~1730 cm1^{-1} (C=O stretch of the ester) and ~1600 cm1^{-1} (aromatic C=C vibrations from the benzyl group) .

  • NMR: 1H^1\text{H} NMR signals for the tert-butyl group appear as a singlet at δ 1.4–1.5 ppm, while benzyl protons resonate as a multiplet near δ 7.2–7.4 ppm .

Stability and Solubility

The tert-butyl ester enhances hydrolytic stability compared to methyl or ethyl esters, making the compound suitable for prolonged storage. It exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water .

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis typically involves sequential alkylation and cyclization steps. A representative route includes:

  • Spirocyclic Core Formation: Condensation of a diketone precursor with a benzylamine derivative under acidic conditions to form the diazaspiro[4.5]decane framework .

  • Esterification: Reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to introduce the tert-butyl ester group .

Optimization Challenges

Key challenges include controlling regioselectivity during spirocycle formation and minimizing racemization at stereogenic centers. Recent advances in catalytic asymmetric synthesis have improved enantiomeric excess for chiral derivatives .

CompoundTarget KinaseIC50_{50} (nM)Selectivity (vs. JAK2)
48 (from study )TYK26>23-fold
Tofacitinib (reference)JAK1/31121-fold

Mechanism of Action

The spirocyclic scaffold likely interacts with the kinase ATP-binding pocket through hydrogen bonding (via the carbonyl group) and hydrophobic interactions (tert-butyl and benzyl groups) . This dual-binding mode enhances selectivity and reduces off-target effects compared to first-generation JAK inhibitors .

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a precursor in developing kinase inhibitors, immunomodulators, and central nervous system (CNS) agents. Its rigidity and stereochemical complexity make it a valuable scaffold for structure-activity relationship (SAR) studies .

Material Science

Spirocyclic compounds are explored for their thermal stability in polymer matrices. The tert-butyl group may reduce crystallinity, enhancing compatibility with hydrophobic polymers .

Comparative Analysis with Structural Analogs

Functional Analogues

  • 1-Methyl-1,8-diazaspiro[4.5]decan-2-one hydrochloride: A related spirocyclic amine with a molecular weight of 168.24 g/mol . Unlike the tert-butyl ester derivative, this compound features a ketone group, altering its hydrogen-bonding capacity .

  • 1-Propyl-1,8-diazaspiro[4.5]decane: Lacks the ester group, resulting in increased lipophilicity and potential blood-brain barrier permeability.

Future Research Directions

  • Pharmacokinetic Studies: Evaluate oral bioavailability and metabolic stability of ester derivatives.

  • Target Expansion: Explore activity against non-kinase targets (e.g., GPCRs, ion channels).

  • Synthetic Automation: Develop flow chemistry protocols to streamline spirocycle synthesis.

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